4-Fluorophenylethylsulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

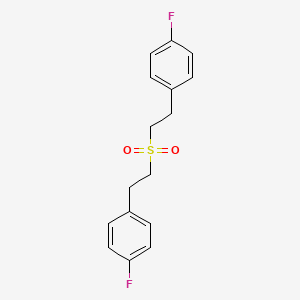

4-Fluorophenylethylsulfone is a useful research compound. Its molecular formula is C16H16F2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Fluorophenylethylsulfone serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Its structural properties allow for modifications that enhance therapeutic efficacy. Notably, derivatives of this compound have been investigated for their potential in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

Case Study: Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of tetrahydroquinoline derivatives related to this compound. These compounds were shown to modulate inflammatory responses by affecting cyclic adenosine monophosphate (cAMP) levels, which play a significant role in inflammatory pathways.

Material Science

In material science, this compound is utilized in formulating specialty polymers and resins. Its incorporation enhances properties like thermal stability and chemical resistance, making it suitable for high-performance applications in electronics and automotive industries.

Data Table: Properties Enhancement

| Property | Enhancement Factor | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics |

| Chemical Resistance | Moderate | Automotive Components |

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. It is invaluable for chemists engaged in academic and industrial research, enabling the development of novel compounds with diverse functionalities.

Case Study: Synthesis Pathways

Research has demonstrated various synthesis pathways utilizing this compound as a key reagent. For instance, it has been employed in the synthesis of novel antimicrobial agents, showcasing its role in advancing medicinal chemistry .

Agricultural Chemicals

This compound is integral to the production of agrochemicals, including herbicides and fungicides. Its application contributes to improved crop protection and yield, essential for sustainable agricultural practices.

Case Study: Efficacy Against Plant Diseases

A study assessed the efficacy of a sulfone derivative against rice bacterial leaf blight, demonstrating significant curative activity compared to commercial agents. The compound was effective at enhancing plant resistance by stimulating enzymatic activities related to stress responses .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical techniques. This application aids researchers in accurately quantifying and analyzing other compounds, thereby ensuring the reliability of experimental results.

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard for calibration |

| Mass Spectrometry | Quantitative analysis |

Analyse Des Réactions Chimiques

Oxidation of Sulfides

-

Reagents : Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)

-

Conditions : Room temperature to 120°C, solvents like dimethylformamide (DMF) or dichloromethane (DCM)

-

Mechanism : Oxidation of 4-fluorophenyl methyl sulfide (C₇H₇F S) to the sulfone (C₇H₇FO₂S) via two-electron oxidation.

Coupling Reactions

-

Mg-Mediated Coupling : Reaction of sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) with methyl halides (e.g., methyl iodide) in the presence of magnesium .

-

S-Watson Reduction : Reduction of sulfonyl chlorides to sulfinic acids, followed by methylation to form sulfones .

| Sulfone Derivative | CAS Number | Yield (%) |

|---|---|---|

| 4-Fluorophenyl methyl sulfone | 455-15-2 | 95 |

| 4-Chlorophenyl methyl sulfone | 98-57-7 | 92 |

| Phenyl methyl sulfone | 3112-85-4 | 91 |

Nucleophilic Substitution Reactions

The sulfone group (-SO₂-) acts as a leaving group in substitution reactions. For example:

-

SₙAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing sulfone group activates the aromatic ring for substitution. Reagents like methanol or water can displace the sulfone group under basic conditions.

Example :

Ar-SO2CH3+Nu−→Ar-Nu+CH3SO3−

Suzuki-Miyaura Coupling

4-Fluorophenyl methyl sulfone can participate in cross-coupling reactions to form aryl-aryl bonds. For instance, coupling with arylboronic acids in the presence of palladium catalysts .

Iodination and Oxidation

-

Iodination : Reaction with iodine (I₂) in dichloromethane to form 3-iodobenzo[b]thiophene derivatives .

-

Oxidation : Conversion of methyl sulfides to sulfones using KMnO₄/MnO₂ .

| Alkyne (3) | 3-Iodobenzo[b]thiophene (4) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 92 | 90 |

| 4-Fluorophenyl | 91 | 87 |

Radical Borylation

4-Fluorophenyl methyl sulfone undergoes radical borylation with NHC-borane (1,3-dimethylimidazol-2-ylidene borane) to form aryl boranes. The reaction proceeds via β-cleavage of the sulfone group .

Mechanism :

-

Radical Addition : NHC-boryl radical adds to the aromatic ring.

-

β-Cleavage : Expulsion of the sulfonyl radical forms the aryl borane .

| Sulfone Substrate | Product (3) Yield (%) |

|---|---|

| 4-Fluorophenyl methyl sulfone | 67 (NMR) |

Material Science

-

Lithium-Ion Batteries : Acts as an electrolyte additive to stabilize cathode-electrolyte interfaces, reducing degradation during cycling.

-

Liquid Crystals : Self-assembling properties enable applications in display technologies.

Pharmaceutical Interactions

-

Enzyme Inhibition : The sulfone group can modulate enzyme activity, with potential in drug development.

Structural Comparisons

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| 4-Fluorophenyl methyl sulfone | C₇H₇FO₂S | Fluorine at para position |

| 4-Chlorophenyl methyl sulfone | C₇H₇ClO₂S | Chlorine substituent |

| Phenyl methyl sulfone | C₇H₈O₂S | Non-fluorinated analog |

Propriétés

Formule moléculaire |

C16H16F2O2S |

|---|---|

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

1-fluoro-4-[2-[2-(4-fluorophenyl)ethylsulfonyl]ethyl]benzene |

InChI |

InChI=1S/C16H16F2O2S/c17-15-5-1-13(2-6-15)9-11-21(19,20)12-10-14-3-7-16(18)8-4-14/h1-8H,9-12H2 |

Clé InChI |

CTWZDSUATKBDFL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCS(=O)(=O)CCC2=CC=C(C=C2)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.